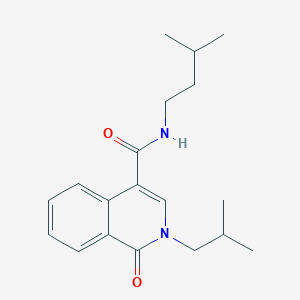![molecular formula C16H12N4OS B14953144 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14953144.png)
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with methoxyphenyl and thienyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it has been shown to interact with microtubules, disrupting their function and leading to cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A similar compound with a different substitution pattern, known for its biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a fused triazole ring, used in various chemical and biological studies.
Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a different ring structure, studied for its potential therapeutic applications.
Uniqueness
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and thienyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12N4OS |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4OS/c1-21-13-6-3-2-5-11(13)15-18-16-17-9-8-12(20(16)19-15)14-7-4-10-22-14/h2-10H,1H3 |
InChI Key |
AORIFUZYOHYKLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14953067.png)
![Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate](/img/structure/B14953077.png)
![5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953082.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14953085.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953088.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14953106.png)

![N-ethyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953116.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953127.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14953128.png)
![5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14953136.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B14953150.png)
![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B14953155.png)
